molecular formula C27H36N2O4 B1680517 Repaglinide CAS No. 135062-02-1

Repaglinide

货号 B1680517
CAS 编号: 135062-02-1
分子量: 452.6 g/mol
InChI 键: FAEKWTJYAYMJKF-QHCPKHFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Repaglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to β cells of the pancreas to stimulate insulin release .


Synthesis Analysis

A synthesis of two potent impurities of repaglinide, benzyl repaglinide 1 and repaglinide isomer 2, has been reported from commercially available raw materials: 2-fluoro benzonitrile, (S)-3-methyl-1- [2- (piperidin-1-yl)phenyl]butylamine (5), and 3-ethoxy- [4- (ethoxycarbonyl)phenyl]acetic acid (7) .


Molecular Structure Analysis

Repaglinide has a molecular formula of C27H36N2O4 and a molecular weight of 452.6 g/mol . Experimental and theoretical conformational studies of repaglinide in chloroform and dimethyl sulfoxide have been investigated .


Physical And Chemical Properties Analysis

Repaglinide has a molecular formula of C27H36N2O4 and a molecular weight of 452.6 g/mol . More detailed physical and chemical properties could not be found in the search results.

科研应用

1. Repaglinide's Efficacy and Mechanism of Action

雷帕格列奈,一种卡巴莫基甲基苯甲酸衍生物,是一类用于2型糖尿病的口服降糖药物。与其他降糖药物不同,它具有独特的结构、结合特性、作用持续时间和排泄方式。它通过刺激胰岛β细胞释放胰岛素来发挥作用,有效控制血糖水平。临床试验证明其在改善血糖控制方面的有效性,特别是在管理餐后血糖水平方面。与二甲双胍和各种噻唑烷二酮类等其他降糖药物联合使用时,它表现出附加效应 (Culy & Jarvis, 2001)

2. 与其他降糖药物的比较疗效

与另一种口服降糖药物格列贝特相比,研究表明雷帕格列奈在管理2型糖尿病方面具有类似的疗效。比较研究突出了雷帕格列奈在有效维持糖化血红蛋白和空腹血浆葡萄糖水平方面的能力,与格列贝特类似。这些研究还揭示了雷帕格列奈在患者中的安全性,包括肾功能损害患者 (Wolffenbuttel & Landgraf, 1999)

3. 雷帕格列奈在联合治疗中的应用

雷帕格列奈在联合治疗中得到了广泛研究。与二甲双胍联合使用时,与单药治疗相比显著改善了血糖控制。这种联合疗法在未能通过单独使用二甲双胍达到足够血糖控制的患者中特别有效。联合治疗还导致糖化血红蛋白和空腹血浆葡萄糖水平显著降低 (Moses et al., 1999)

4. 药代动力学和药效学

雷帕格列奈以其快速吸收和快速起效而闻名。它主要通过CYP2C8和CYP3A4酶代谢,并通过胆汁途径排泄。这种药代动力学特征使雷帕格列奈适合于餐前给药,提供了在不增加低血糖风险的情况下进行餐饮计划的灵活性。它在各种患者群体中,包括老年人和肝肾功能损害患者中,表现出良好的耐受性 (Hatorp, 2002)

5. 特殊人群中的应用

雷帕格列奈的安全性和有效性已在肾功能损害患者中得到评估。研究结论认为雷帕格列奈保持良好的安全性,并是2型糖尿病患者中肾功能损害,包括严重病例的适当治疗选择 (Hasslacher, 2003)

Safety And Hazards

Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It should be handled with care, avoiding dust formation and breathing mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment should be used. It should be stored locked up and disposed of properly .

未来方向

Repaglinide has been suggested as a favorable treatment choice in patients with chronic kidney disease and end-stage renal disease . Future research may focus on potential new glucose-lowering agents that offer the opportunity to safely improve glycaemic control with prolonged efficacy and greater opportunity for therapeutic individualisation .

性质

IUPAC Name

2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEKWTJYAYMJKF-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023552
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>67.9 [ug/mL] (The mean of the results at pH 7.4), 2.94e-03 g/L
Record name SID49648522
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Repaglinide activity is dependent on the presence functioning β cells and glucose. In contrast to sulfonylurea insulin secretatogogues, repaglinide has no effect on insulin release in the absence of glucose. Rather, it potentiates the effect of extracellular glucose on ATP-sensitive potassium channel and has little effect on insulin levels between meals and overnight. As such, repaglinide is more effective at reducing postprandial blood glucose levels than fasting blood glucose levels and requires a longer duration of therapy (approximately one month) before decreases in fasting blood glucose are observed. The insulinotropic effects of repaglinide are highest at intermediate glucose levels (3 to 10 mmol/L) and it does not increase insulin release already stimulated by high glucose concentrations (greater than 15 mmol/L). Repaglinide appears to be selective for pancreatic β cells and does not appear to affect skeletal or cardiac muscle or thyroid tissue.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Repaglinide

CAS RN

135062-02-1
Record name Repaglinide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135062-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repaglinide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135062021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Repaglinide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668Z8C33LU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-131 °C, 130 - 131 °C
Record name Repaglinide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00912
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Repaglinide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g (9.7 mmols) of ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]-benzoate and 14.7 ml of 1N sodium hydroxide was stirred in 47 ml of ethanol for 2 hours at 60° C., then neutralized with 14.7 ml of 1N hydrochloric acid and cooled to 0° C. The mixture was filtered to remove the precipitated colorless crystals, and the crystals were washed with ice water and with a little ice cold ethanol and then dried at 100° C./1 Torr.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide
Reactant of Route 2
Repaglinide
Reactant of Route 3
Repaglinide
Reactant of Route 4
Repaglinide
Reactant of Route 5
Repaglinide
Reactant of Route 6
Repaglinide

Citations

For This Compound
23,500
Citations
JA Balfour, D Faulds - Drugs & aging, 1998 - Springer
▲ Repaglinide is a novel insulin secretagogue being developed for the management of type 2 (non-insulin-dependent) diabetes mellitus. It stimulates release of insulin from the …
Number of citations: 60 link.springer.com
V Hatorp - Clinical pharmacokinetics, 2002 - Springer
… was used to determine the quantity of repaglinide in the test … repaglinide bound to free anti-repaglinide antibody. This value was inversely proportional to the amount of repaglinide in the …
Number of citations: 178 link.springer.com
LJ Scott - Drugs, 2012 - Springer
… repaglinide, have a distinct binding site at the β-cell membrane, which differs from that of sulfonylureas, and corresponds to greater insulinotropic effects with repaglinide … repaglinide in …
Number of citations: 103 link.springer.com
…, Repaglinide Versus Nateglinide Comparison … - Diabetes …, 2004 - Am Diabetes Assoc
… Although both repaglinide and nateglinide stimulate insulin secretion by … repaglinide is different from that of nateglinide and sulfonylureas (3–5). Clinical trial comparisons of repaglinide …
Number of citations: 265 diabetesjournals.org
T Marbury, WC Huang, P Strange, H Lebovitz - Diabetes research and …, 1999 - Elsevier
… Patients with an FPG >160 mg/dl who had previously taken any OHA other than repaglinide could begin this study at a higher dose (ie 1 mg of repaglinide or 5 mg of glyburide) if the …
Number of citations: 248 www.sciencedirect.com
…, Multinational Repaglinide Renal Study Group - Diabetes …, 2003 - Am Diabetes Assoc
… repaglinide treatment (P = 0.074). Metabolic control (HbA 1c and fasting blood glucose) with repaglinide was unchanged from that on previous antidiabetic medication. Final repaglinide …
Number of citations: 177 diabetesjournals.org
TC Marbury, JL Ruckle, V Hatorp… - Clinical …, 2000 - Wiley Online Library
… , n = 6) received treatment with 2 mg repaglinide for 7 days. Subjects in the hemodialysis … of 2 mg repaglinide separated by a 7‐ to 14‐day washout period. All subjects had repaglinide …
Number of citations: 154 ascpt.onlinelibrary.wiley.com
LI Kajosaari, M Niemi, M Neuvonen… - Clinical …, 2005 - Wiley Online Library
… of repaglinide, 7 we hypothesized that cyclosporine might interact with repaglinide. Therefore we … on the pharmacokinetics and pharmacodynamics of repaglinide in healthy subjects. …
Number of citations: 246 ascpt.onlinelibrary.wiley.com
L Jovanovic, G Dailey III, WC Huang… - The Journal of …, 2000 - Wiley Online Library
… longer period of repaglinide treatment. This study compared the efficacy and safety of repaglinide to that of placebo during a 24-week treatment period. Repaglinide was administered in …
Number of citations: 118 accp1.onlinelibrary.wiley.com
DR Owens - Diabetic medicine, 1998 - Wiley Online Library
… of tailoring repaglinide treatment to meals were examined in a study where repaglinide was … ), with the total daily dose of repaglinide being identical. The mealtime dosing caused a …
Number of citations: 201 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。